Lipophilicity (XLogP3) Comparison of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone vs. Unsubstituted 2-Hydroxyacetophenone
The computed octanol-water partition coefficient (XLogP3) for 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone is 2.7, which is significantly higher than that of the unsubstituted analog, 2-hydroxyacetophenone, which has an XLogP3 of approximately 1.4 [1][2]. This difference is attributed to the strong electron-withdrawing and lipophilic nature of the trifluoromethyl group.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 2-Hydroxyacetophenone (CAS 118-93-4): 1.4 |
| Quantified Difference | Δ = +1.3 (1.9-fold increase) |
| Conditions | Computed value using XLogP3 algorithm [1] |
Why This Matters
Higher lipophilicity suggests improved membrane permeability and potential for better oral bioavailability in drug candidates, a critical factor for lead optimization programs.
- [1] PubChem. (2025). 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one. PubChem CID 15446449. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2-Hydroxyacetophenone. PubChem CID 8369. National Center for Biotechnology Information. View Source
